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Compound of Interest

Compound Name: AGN-201904zZ

Cat. No.: B1665649

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN-201904Z, the sodium salt of AGN-201904, is a novel, acid-stable, slowly absorbed pro-
drug of omeprazole, a widely used proton pump inhibitor (PPI).[1][2] This technical guide
provides a comprehensive overview of the synthesis, characterization, and mechanism of
action of AGN-201904Z. Designed for professionals in drug development and research, this
document details the available data on its chemical properties, experimental protocols for its
analysis, and its biological significance. All quantitative data are summarized in structured
tables, and key pathways and workflows are visualized using diagrams.

Introduction

AGN-201904Z is a next-generation proton pump inhibitor designed to offer a more prolonged
and predictable suppression of gastric acid compared to existing treatments like esomeprazole.
[1][2] As a pro-drug, AGN-201904 is converted to the active metabolite, omeprazole, in the
systemic circulation.[1][2] This conversion pathway allows for a prolonged residence time of the
active compound, offering the potential for true once-a-day treatment and improved clinical
efficacy, particularly in managing nocturnal acid breakthrough.[1][2]

Chemical and Physical Properties
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AGN-201904Z is the sodium salt of AGN-201904. Its fundamental properties are summarized
in the table below.

Property Value

sodium 2-(4-((5-methoxy-2-(((4-methoxy-3,5-
IUPAC Name dimethylpyridin-2-yl)methyl)sulfinyl)-1H-

benzo[d]imidazol-1-yl)sulfonyl)phenoxy)acetate

CAS Number 651728-41-5
Molecular Formula C25H24N3Na08S2
Molecular Weight 581.59 g/mol

Synthesis of AGN-201904Z

While a detailed, step-by-step synthesis protocol for AGN-201904Z is not publicly available in
the reviewed literature, the synthesis would logically involve the coupling of the core
omeprazole structure with a suitable aryl sulfonyl phenoxyacetate moiety. The synthesis of the
parent compound, omeprazole, is well-documented in various patents and involves a multi-step
process.

General Omeprazole Synthesis Pathway

The synthesis of omeprazole typically involves the following key steps, as outlined in publicly
available patents:

o Formation of the Pyridine Intermediate: Synthesis of 2-chloromethyl-3,5-dimethyl-4-
methoxypyridine hydrochloride from 3,5-lutidine.

o Formation of the Benzimidazole Intermediate: Synthesis of 5-methoxy-2-
mercaptobenzimidazole.

e Coupling Reaction: The two intermediates are coupled to form 5-methoxy-2-[(4-methoxy-3,5-
dimethyl-2-pyridinyl)methylthio]-1H-benzimidazole.

o Oxidation: The resulting thioether is oxidized to the sulfoxide, yielding omeprazole.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1665649?utm_src=pdf-body
https://www.benchchem.com/product/b1665649?utm_src=pdf-body
https://www.benchchem.com/product/b1665649?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Postulated Synthesis of AGN-201904

The synthesis of AGN-201904 would likely proceed by reacting omeprazole with a derivative of
2-(4-(sulfonyl)phenoxy)acetic acid. This would involve the formation of a sulfonamide linkage at
one of the nitrogen atoms of the benzimidazole ring of omeprazole.

Characterization of AGN-201904Z

Characterization of AGN-201904Z involves various analytical techniques to confirm its identity,
purity, and quantity.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pharmacokinetic Studies

o Objective: To determine the concentration of AGN-201904Z and its active metabolite,
omeprazole, in blood samples.

o Methodology:

o Sample Preparation: Collect serial blood samples at specified time points post-dose (e.g.,
0,1, 2,4,8,12, and 24 hours).

o Chromatographic Separation: Employ a validated liquid chromatography method to
separate AGN-201904Z and omeprazole from other blood components.

o Mass Spectrometric Detection: Utilize a tandem mass spectrometer for the detection and
quantification of the analytes.

e Quantitation: The lower limit of quantitation for AGN-201904Z and omeprazole has been
reported as 0.5 ng/mL.[1]

Mechanism of Action and Pharmacokinetics

AGN-201904Z is designed for chemically metered absorption throughout the small intestine, in
contrast to the rapid absorption of omeprazole in the upper gastrointestinal tract.[1] Once
absorbed, it is rapidly hydrolyzed in the bloodstream to omeprazole.
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Signaling Pathway and Drug Action

The following diagram illustrates the conversion of AGN-201904Z to omeprazole and its
subsequent mechanism of action.
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Conversion and action of AGN-201904Z.

Pharmacokinetic Profile

A phase | clinical study comparing a 600 mg daily dose of AGN-201904Z with a 40 mg daily
dose of esomeprazole over 5 days yielded the following key pharmacokinetic and
pharmacodynamic data.

AGN-201904Z (600

Esomeprazole (40

Parameter (Day 5) p-value
mg) mg)
24-h Median pH 5.59 4.50 <0.0001
Nocturnal Median pH 5.38 2.97 <0.0001
% Time with pH =>4 o )
Significantly Higher Lower <0.0001
(24-h)
% Time with pH = 5 o )
Significantly Higher Lower <0.0001
(24-h)
~ Twice that of
AUC of Omeprazole - -
Esomeprazole
Subjects with
Nocturnal Acid 25.0% 100% 0.0003
Breakthrough
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Data sourced from Hunt et al., Aliment Pharmacol Ther 2008.[1]

Experimental Workflows

The evaluation of a novel proton pump inhibitor like AGN-2019042Z follows a structured

workflow from preclinical assessment to clinical trials.
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Drug development workflow for AGN-201904Z.

Conclusion
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AGN-201904Z represents a significant advancement in the development of proton pump
inhibitors. Its unique pro-drug design allows for a prolonged and more consistent suppression
of gastric acid, addressing some of the limitations of current PPIs. The available clinical data
demonstrates superior pharmacodynamic and pharmacokinetic profiles compared to
esomeprazole. Further research and publication of detailed synthesis and characterization data
will be invaluable for the scientific community to fully assess the potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

» 1. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor,
AGN 201904-Z - PMC [pmc.ncbi.nlm.nih.gov]

o 2. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and
Characterization of AGN-201904Z]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665649#agn-201904z-synthesis-and-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

